molecular formula C12H13NO2 B2919991 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one CAS No. 1309976-09-7

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one

Cat. No. B2919991
CAS RN: 1309976-09-7
M. Wt: 203.241
InChI Key: JPTIBWIBYJNORI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one” are not available, there are general methods for synthesizing quinolin-2-one derivatives . These methods involve various synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Antioxidant Applications

Ethoxyquin, a compound structurally similar to 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one, has been widely studied for its antioxidant properties, particularly in animal feed to protect against lipid peroxidation. Research has focused on its safety, metabolism, and oxidation, revealing both its beneficial antioxidant effects and potential concerns regarding toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013; Kumar et al., 2007).

Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic effects of Ethoxyquin have been evaluated, highlighting potential harmful effects in both animals and humans exposed to the compound, further emphasizing the need for careful consideration of its use and the exploration of its mechanisms of action (Blaszczyk & Skolimowski, 2015).

Inhibition of Tubulin Polymerization

Compounds related to this compound have been studied for their ability to inhibit tubulin polymerization, a key process in cell division. This research suggests potential applications in the development of new cytostatic agents for cancer therapy, emphasizing the importance of the methoxy substitution for biological activity (Gastpar et al., 1998).

Mitochondrial Respiratory Chain Inhibition

Ethoxyquin has been shown to inhibit the mitochondrial respiratory chain, specifically affecting NADH dehydrogenase. This inhibition could have implications for understanding the compound's effects on cellular energy metabolism and potential toxicological impacts (Reyes et al., 1995).

Antimicrobial Applications

Derivatives of this compound have been explored for their antimicrobial properties. For instance, quinolone and furoquinoline compounds, which share structural similarities, have been synthesized and assessed for their antibacterial activity, providing insights into the potential development of new antibacterial agents (Bailey et al., 1984; Sanchez et al., 1995).

properties

IUPAC Name

3-ethyl-6-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTIBWIBYJNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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